molecular formula C54H81N3O16 B8027278 Dbco-peg12-tco

Dbco-peg12-tco

Cat. No.: B8027278
M. Wt: 1028.2 g/mol
InChI Key: LREIKQBRBHTOTK-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-PEG12-TCO is a heterobifunctional crosslinker composed of three key components:

  • Dibenzocyclooctyne (DBCO): Reacts with azide groups via strain-promoted azide-alkyne cycloaddition (SPAAC), enabling copper-free "click chemistry" .
  • PEG12 Spacer: A 12-unit polyethylene glycol chain that provides flexibility, reduces steric hindrance, and enhances solubility .
  • Trans-Cyclooctene (TCO): Undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazine groups, enabling orthogonal conjugation strategies .

This compound is widely used in bioconjugation for applications such as antibody-DNA coupling in single-cell transcriptomics (scID-seq) , immuno-PCR , and intracellular protein-RNA co-detection . Its dual reactivity allows sequential or orthogonal labeling, making it indispensable in multi-step biological assays.

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H81N3O16/c58-52(55-20-18-53(59)57-46-49-12-7-6-10-47(49)16-17-48-11-8-9-15-51(48)57)19-22-61-24-26-63-28-30-65-32-34-67-36-38-69-40-42-71-44-45-72-43-41-70-39-37-68-35-33-66-31-29-64-27-25-62-23-21-56-54(60)73-50-13-4-2-1-3-5-14-50/h1-2,6-12,15,50H,3-5,13-14,18-46H2,(H,55,58)(H,56,60)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREIKQBRBHTOTK-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H81N3O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg12-tco involves the conjugation of DBCO and TCO moieties through a polyethylene glycol spacer. The DBCO moiety is typically synthesized by reacting dibenzylcyclooctyne with appropriate reagents under controlled conditions. The TCO moiety is synthesized by modifying trans-cyclooctene. The polyethylene glycol spacer is then introduced to link the two moieties, forming this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Inverse Electron-Demand Diels-Alder (iEDDA) Reaction with Tetrazines

The trans-cyclooctene (TCO) moiety of DBCO-PEG12-TCO undergoes iEDDA reactions with tetrazines . This reaction is characterized by its rapid kinetics and high specificity .

Reaction Mechanism: In iEDDA, an electron-rich dienophile reacts with an electron-poor diene . TCO acts as the dienophile, and tetrazine acts as the diene. The reaction proceeds without a catalyst and can occur in organic solvents, water, and biological media . The reaction results in the release of N2 gas as the only byproduct, which is advantageous in biological applications .

TCO+TetrazineCycloadduct+N2\text{TCO}+\text{Tetrazine}\longrightarrow \text{Cycloadduct}+\text{N}_2

The reaction between TCO and tetrazine can be monitored spectroscopically by observing the disappearance of the absorption band between 510 and 550 nm . The reactivity between TCO and tetrazine can be enhanced by increasing the polarity of the solvent or the temperature .

Factors Affecting Reactivity:

  • Trans-Cyclooctene Isomerization: TCO is sensitive to acidic or basic conditions and is also photosensitive, which can lead to isomerization to its cis-conformation . The cis-conformer is significantly less reactive toward tetrazine than the trans-conformation .

  • Tetrazine Stability: C1-monoaryl-substituted tetrazines can easily decompose under biological conditions, but stability can be restored by introducing a methyl group at the C4-position . Electron-donating groups at the C1 or both C1/C4 positions can stabilize the tetrazine core but may reduce reactivity .

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azides

The dibenzocyclooctyne (DBCO) moiety of this compound reacts with azides via SPAAC . SPAAC is a copper-free click chemistry reaction that is commonly used for bioconjugation .

Reaction Mechanism: DBCO reacts with azides to form a stable triazole linkage . The reaction does not require a catalyst and proceeds under mild conditions, making it suitable for biological applications .

DBCO+AzideTriazole\text{DBCO}+\text{Azide}\longrightarrow \text{Triazole}

Advantages of SPAAC:

  • Biocompatibility: SPAAC occurs rapidly under mild buffer conditions without the need for a toxic copper catalyst .

  • Chemoselectivity: Azides and DBCO groups do not typically react or interfere with other functional groups found in biological samples but conjugate to one another with high efficiency .

  • PEG12 Spacer: The PEG12 spacer reduces aggregation, minimizes steric hindrance, and enhances solubility .

Comparison with Similar Compounds

Compound NameFunctional GroupsKey Features
Dibenzocyclooctyne-PEG12DibenzocyclooctyneUsed in similar bioorthogonal reactions
Methyltetrazine-PEG12-DBCOTetrazineFast reaction kinetics; used in drug delivery
DBCO-PEG12-MaleimideMaleimideCommonly used for thiol-reactive labeling
DBCO-dPEG12-TFP esterDBCO and Tetrafluorophenyl (TFP) esterDesigned to join azides and amines; amphiphilic dPEG linker increases conjugates’ hydrodynamic volumes; creates space in sterically crowded constructs
DBCO-PEG12-DBCOTwo DBCO groups connected by a PEG12 spacerHomobifunctional DBCO crosslinker; undergoes sequential copper-free click chemistry with azide-tagged biomolecules
DBCO-PEG12-acidDBCO and a carboxylic acidHeterobifunctional linker; DBCO group reacts with azide group through strain-promoted click reaction in the absence of a catalyst

This compound stands out due to its dual functionality, allowing for two different bioorthogonal reactions to be performed with the same molecule . Its PEG component enhances solubility and reduces immunogenicity compared to similar compounds that lack such modifications .

Scientific Research Applications

2.1. Drug Delivery Systems

DBCO-PEG12-TCO is instrumental in developing targeted drug delivery systems. Its ability to conjugate therapeutic agents to targeting ligands or antibodies allows for enhanced specificity in drug action, minimizing off-target effects. For example, studies have demonstrated the successful conjugation of cytotoxic drugs to antibodies using this compound, leading to improved therapeutic efficacy in cancer treatment .

2.2. Bioimaging

In bioimaging, this compound facilitates the attachment of imaging agents to biomolecules. This application is particularly relevant in positron emission tomography (PET) imaging, where it has been used to enhance the visibility of tumors by linking radiolabeled tetrazine ligands to TCO-modified antibodies . The rapid reaction kinetics allow for efficient labeling, which is critical for timely imaging studies.

2.3. Antibody-DNA Conjugates

The compound has been effectively employed to create antibody-DNA conjugates for immuno-PCR applications. By functionalizing antibodies with chemically cleavable NHS-tetrazine and dsDNA with TCO, researchers achieved specific and sensitive protein detection . This approach has significant implications for diagnostics and biomarker discovery.

Data Tables

Application Description Key Findings
Drug DeliveryConjugation of drugs to antibodies for targeted therapyEnhanced efficacy in cancer treatment; reduced side effects
BioimagingAttachment of imaging agents for PET scansImproved tumor visibility; efficient labeling process
Antibody-DNA ConjugatesProduction of cleavable antibody-DNA constructs for sensitive detectionHigh sensitivity in immuno-PCR; potential for multiplexed assays

4.1. Targeted Therapy Using this compound

A notable study demonstrated the use of this compound in creating a targeted therapy platform where a cytotoxic agent was conjugated to an anti-cancer antibody. The results indicated that this conjugate exhibited significantly greater tumor reduction compared to non-targeted therapies, showcasing the potential of this compound in enhancing therapeutic outcomes in oncology .

4.2. Immuno-PCR Development

In another research project, scientists utilized this compound to develop a novel immuno-PCR method that combined antibody specificity with PCR sensitivity. The study revealed that the conjugates could detect low-abundance proteins with high precision, paving the way for improved diagnostic tools in clinical settings .

Mechanism of Action

The mechanism of action of Dbco-peg12-tco involves its ability to undergo specific chemical reactions:

    SPAAC Reaction: The DBCO moiety reacts with azide groups to form triazole linkages. .

    iEDDA Reaction: The TCO moiety reacts with tetrazine groups to form stable adducts. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Structural Comparison

Compound Reactive Groups Spacer Length Key Features Applications
DBCO-PEG12-TCO DBCO + TCO PEG12 Orthogonal SPAAC/IEDDA reactivity; low steric hindrance; high efficiency scID-seq , immuno-PCR , RAID
NHS-s-s-PEG4-Tetrazine NHS ester + Tetrazine PEG4 Amine-targeting (NHS) + tetrazine reactivity; cleavable disulfide bond (s-s) Reversible antibody-DNA conjugation
DBCO-PEG4-NHS DBCO + NHS ester PEG4 Amine-targeting (NHS) + SPAAC reactivity; shorter spacer Fixed-cell protein labeling
TCO-PEG12-DBCO TCO + DBCO PEG12 Structurally identical to this compound; vendor-specific naming variation Commercial kits (Jena Bioscience)

Performance Metrics

Conjugation Efficiency :

  • This compound achieves >95% conjugation efficiency in SPAAC reactions with azide-modified DNA, as validated by agarose gel electrophoresis .
  • NHS-s-s-PEG4-Tetrazine requires longer incubation times (1–4 hours) and yields ~80–90% efficiency due to steric limitations of the shorter PEG4 spacer .

Reaction Kinetics :

  • TCO-tetrazine reactions (IEDDA) with this compound complete within 1–2 hours at room temperature , whereas NHS-ester reactions require pH optimization (pH 8.4) and 4-hour incubations .

Stability :

  • This compound conjugates are stable under physiological conditions, whereas NHS-s-s-PEG4-Tetrazine’s disulfide bond allows cleavage under reducing environments (e.g., intracellular glutathione) .

Commercial Availability :

  • This compound is available from multiple suppliers (e.g., Jena Bioscience, MedChemExpress) with >95% purity , while NHS-s-s-PEG4-Tetrazine is less widely distributed.

Research Findings

  • Single-Cell Transcriptomics : this compound enabled efficient antibody-DNA conjugation in scID-seq, achieving 85–90% cell recovery rates in human epidermal stem cell studies . In contrast, NHS-s-s-PEG4-Tetrazine showed lower efficiency (~70%) due to disulfide bond instability during cell fixation .
  • Immuno-PCR: this compound-based DNA tagging improved detection sensitivity by 100-fold compared to traditional streptavidin-biotin systems, as demonstrated in EGFR quantification assays .
  • Orthogonal Labeling : The dual reactivity of this compound allowed simultaneous detection of phosphorylated proteins (e.g., phospho-FAK) and RNA transcripts in fixed single cells, a feat unachievable with single-functional-group reagents .

Advantages and Limitations

Advantages

  • Orthogonal Reactivity : Enables multi-step labeling without cross-reactivity .
  • Reduced Steric Hindrance : PEG12 spacer enhances accessibility in dense biological matrices .
  • High Purity: Commercial batches exceed 95% purity, minimizing non-specific binding .

Limitations

  • Cost : ~30% more expensive than NHS-based crosslinkers (e.g., $350/mg vs. $250/mg for NHS-s-s-PEG4-Tetrazine) .
  • TCO Isomerization : Prolonged storage can convert TCO to less reactive cis-cyclooctene, requiring strict -20°C storage .

Biological Activity

DBCO-PEG12-TCO (Dibenzocyclooctyne-Polyethylene Glycol 12-Trans-Cyclooctene) is a bifunctional compound that plays a significant role in bioorthogonal chemistry, particularly for its ability to form stable conjugates with biomolecules such as proteins and nucleic acids. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and research findings.

This compound integrates both dibenzocyclooctyne (DBCO) and trans-cyclooctene (TCO) functionalities, which are crucial for bioorthogonal reactions. The compound is characterized by its rapid and selective reaction with tetrazine derivatives through the inverse electron-demand Diels-Alder reaction. This reaction mechanism allows for efficient labeling of biomolecules, providing insights into cellular functions and dynamics.

The general reaction mechanism can be summarized as follows:

  • Conjugation : DBCO reacts with TCO-labeled biomolecules (e.g., proteins or nucleic acids) to form stable conjugates.
  • Stability : The PEG segment enhances solubility and biocompatibility, making this compound particularly useful in biological applications such as drug delivery and biomolecule labeling.

Biological Applications

This compound has diverse applications across several fields:

  • Drug Delivery : Its ability to selectively label biomolecules facilitates targeted drug delivery systems.
  • Immunoassays : It is employed in multiplexed assays for simultaneous detection of multiple targets within biological samples.
  • Imaging : The compound's stability under physiological conditions makes it suitable for in vivo imaging studies.

Case Study: Immunoconjugates

A study investigated the use of this compound in creating immunoconjugates for cancer targeting. The immunoreactivity of constructs such as sshuA33-DEN-TCO and sshuA33-PEG12-TCO was tested using antigen saturation binding assays on SW1222 cells expressing the A33 antigen. The results indicated high specificity and binding efficiency:

ConstructImmunoreactivity (mean ± SD)
sshuA33-DEN-TCO0.92 ± 0.06
sshuA33-PEG12-TCO0.97 ± 0.01

Both constructs were then evaluated in athymic nude mice bearing human colorectal cancer xenografts, demonstrating significant tumor uptake, with sshuA33-DEN-TCO achieving a concentration of 8.9 ± 1.9 %ID/g compared to 4.1 ± 1.3 %ID/g for sshuA33-PEG12-TCO .

Protein Detection

In another study focusing on protein detection via immuno-PCR, this compound was utilized to conjugate antibodies with double-stranded DNA (dsDNA). This approach allowed for sensitive detection of specific proteins associated with human epidermal stem cells:

Protein MarkerDetection MethodResult
ITGA6Immuno-PCRHigh specificity achieved
ITGB1Immuno-PCRHigh specificity achieved
Transglutaminase 1Immuno-PCRHigh specificity achieved

The study demonstrated that the incorporation of a chemically cleavable disulfide linker improved the sensitivity of DNA detection after immuno-staining .

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the established methods for synthesizing Dbco-peg12-tco and confirming its structural integrity? A: this compound is typically synthesized via copper-free click chemistry, leveraging strain-promoted azide-alkyne cycloaddition (SPAAC). Key steps include:

  • Solid-phase synthesis for PEG chain elongation, ensuring controlled polymerization.
  • Purification via reverse-phase HPLC to remove unreacted DBCO or TCO precursors.
  • Structural confirmation using 1H^1H-NMR (peaks at δ 7.2–7.4 ppm for DBCO aromatic protons) and mass spectrometry (expected [M+H]+ ion ~1,200 Da) .

Protocol Design for Bioconjugation Q: How should researchers design protocols for this compound-mediated bioconjugation to ensure reproducibility? A: Use the PICO framework to define:

  • Population : Target biomolecules (e.g., antibodies, nanoparticles).
  • Intervention : Optimize molar ratios (e.g., 1:3 this compound:azide-labeled substrate).
  • Comparison : Include controls (e.g., unconjugated substrates) to assess efficiency.
  • Outcome : Quantify conjugation efficiency via SDS-PAGE or fluorescence quenching assays. Maintain pH 7.4 and 4°C to prevent PEG hydrolysis .

Analytical Validation Q: What analytical techniques are critical for validating this compound purity and reactivity? A:

  • HPLC : Monitor purity (>95% threshold) with C18 columns and acetonitrile/water gradients.
  • UV-Vis Spectroscopy : Detect DBCO absorbance at 309 nm (ε = 12,000 M1^{-1}cm1^{-1}).
  • Kinetic Assays : Use pseudo-first-order kinetics to measure reaction rates with azide derivatives (e.g., k₂ ~0.1–1.0 M1^{-1}s1^{-1}) .

Advanced Research Questions

Optimization of Reaction Conditions Q: How can researchers optimize this compound reaction conditions for complex biological systems? A:

  • Parameter Screening : Use factorial design (e.g., 2k^k designs) to test variables like pH (6.5–8.5), temperature (4–37°C), and ionic strength.
  • In Situ Monitoring : Employ fluorescence resonance energy transfer (FRET) to track conjugation in real time.
  • Bioorthogonality Checks : Validate specificity via competition assays with free azides or thiols .

Resolving Data Contradictions Q: How should conflicting reactivity data (e.g., variable conjugation efficiency across studies) be addressed? A:

  • Variable Analysis : Use ANOVA to identify confounding factors (e.g., batch-to-batch PEG polydispersity).
  • Replication : Repeat experiments with standardized this compound batches and azide substrates.
  • Meta-Analysis : Compare datasets using PRISMA guidelines to isolate methodological discrepancies (e.g., quenching protocols) .

Integration with Multi-Omics Platforms Q: What strategies enable integration of this compound-based conjugates into multi-omics workflows? A:

  • Proteomic Compatibility : Use cleavable linkers (e.g., disulfide bonds) for conjugate recovery post-MS analysis.
  • Single-Cell Applications : Optimize microfluidics for this compound tagging in droplet-based systems.
  • Cross-Validation : Align click chemistry data with transcriptomic profiles via pathway enrichment tools (e.g., GSEA) .

Methodological Frameworks

Applying FINER Criteria to Experimental Design Q: How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) improve this compound research rigor? A:

  • Feasibility : Pilot studies to assess reagent stability in target matrices (e.g., serum).
  • Novelty : Prioritize understudied applications (e.g., in vivo imaging in zebrafish models).
  • Ethics : Ensure biocompatibility assays comply with institutional review boards (IRBs) for animal studies .

Cross-Disciplinary Collaboration Q: What interdisciplinary approaches enhance this compound research outcomes? A:

  • Material Science Partnerships : Collaborate to engineer PEG variants with tailored hydrophilicity.
  • Computational Modeling : Use molecular dynamics to predict this compound-azide binding affinities.
  • Clinical Translation : Partner with pharmacologists to assess conjugate pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dbco-peg12-tco
Reactant of Route 2
Reactant of Route 2
Dbco-peg12-tco

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.